2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole
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Overview
Description
“2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is found in various natural compounds, including some vitamins and enzymes .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids. The specific synthesis process for “2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole” is not available in the literature .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions. The specific chemical reactions for “2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole” are not available in the literature .
Scientific Research Applications
Herbicidal Applications
Ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation were synthesized . The herbicidal activity of these compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant . This suggests that “2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole” could potentially be used in the development of new herbicides.
Study of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
This compound has been used in the study of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, inflammation, and glucose homeostasis.
Synthesis of Ionic Liquids
The compound could potentially be used in the synthesis of ionic liquids . Ionic liquids have unique properties and a vast amount of cation–anion combinations, which makes them the subject of intense interest and research . They are used in chemical synthesis, extraction, catalysis, and electrochemical processes .
Mechanism of Action
The mechanism of action of benzimidazole derivatives can vary widely depending on their functional groups. Some benzimidazole derivatives have been found to have antimicrobial, antiviral, and anticancer activities . The specific mechanism of action for “2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole” is not available in the literature.
Safety and Hazards
properties
IUPAC Name |
2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-7-9-13(10-8-11)19-12(2)16-17-14-5-3-4-6-15(14)18-16/h3-10,12H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUCDSKOBWAUNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole |
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